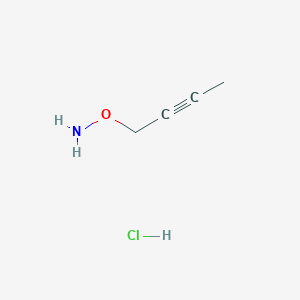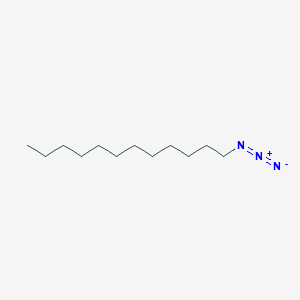
4-Chloro-2-fluorobenzoic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluorobenzoic acid sodium salt is a chemical compound with the molecular formula C7H3ClFO2.Na. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
作用机制
Target of Action
It’s known to form hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds .
Mode of Action
It’s known to interact with its targets through the formation of hydrogen-bonded complexes . The presence of the chlorine and fluorine atoms on the benzene ring might influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
It’s used as a reagent in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Its role as a reagent in the Suzuki–Miyaura coupling reaction suggests it participates in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzoic acid sodium salt typically involves the following steps:
Halogenation: The starting material, benzoic acid, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Neutralization: The resulting 4-Chloro-2-fluorobenzoic acid is then neutralized with a sodium hydroxide (NaOH) solution to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions
4-Chloro-2-fluorobenzoic acid sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylate group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Chloro-2-fluorobenzoic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
相似化合物的比较
Similar Compounds
4-Chloro-2-fluorobenzoic acid: The parent compound without the sodium salt.
2-Chloro-4-fluorobenzoic acid: A positional isomer with chlorine and fluorine atoms at different positions.
4-Fluorobenzoic acid: A derivative with only a fluorine atom on the benzene ring.
4-Chlorobenzoic acid: A derivative with only a chlorine atom on the benzene ring.
Uniqueness
4-Chloro-2-fluorobenzoic acid sodium salt is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and physical properties. The sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts .
属性
CAS 编号 |
1382106-64-0 |
|---|---|
分子式 |
C7H4ClFNaO2 |
分子量 |
197.54 g/mol |
IUPAC 名称 |
sodium;4-chloro-2-fluorobenzoate |
InChI |
InChI=1S/C7H4ClFO2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11); |
InChI 键 |
PJIRCUYDBFTRPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)O.[Na] |
Key on ui other cas no. |
1382106-64-0 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)
![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)




![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)



![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)
